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molecular formula C7H6ClNO B1589478 1-(5-Chloropyridin-2-yl)ethanone CAS No. 94952-46-2

1-(5-Chloropyridin-2-yl)ethanone

Cat. No. B1589478
M. Wt: 155.58 g/mol
InChI Key: VVYMEQBXUFPILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158785B2

Procedure details

5-Chloropyridine-2-carbonitrile (10.7 g, 77 mmol) was dissolved in diethyl ether (65 mL) and THF (35 mL) under a nitrogen atmosphere. The mixture was cooled until the internal temperature was −63° C. Methylmagnesium bromide (3M in THF, 35 mL, 105 mmol) was added over 30 min. The reaction mixture was then left stirring at −60° C. for 45 min and was then warmed to room temperature. THF (50 mL) was added to dissolve any precipitated material and the reaction mixture was stirred for 1 h. 2M HCl aq. (100 mL) was added and the reaction mixture was stirred for 4 h. The pH was then adjusted to 7 with sodium bicarbonate. The phases were separated and the product extracted from the aqueous phase with DCM. The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The product was purified by flash column chromatography (eluent heptane:EtoAc gradient) to yield 7.9 g (64% yield) of the title compound.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](C#N)=[N:6][CH:7]=1.[CH3:10][Mg]Br.Cl.[C:14](=[O:17])(O)[O-].[Na+]>C(OCC)C.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:14](=[O:17])[CH3:10])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C#N
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
stirring at −60° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled until the internal temperature
CUSTOM
Type
CUSTOM
Details
was −63° C
WAIT
Type
WAIT
Details
The reaction mixture was then left
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any precipitated material
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted from the aqueous phase with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography (eluent heptane:EtoAc gradient)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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